molecular formula C19H21N3O3 B2699059 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1008201-55-5

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2699059
CAS RN: 1008201-55-5
M. Wt: 339.395
InChI Key: LIPHXJCMPMGZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides in human and rat liver microsomes. These substances, including acetochlor and alachlor, undergo complex metabolic processes involving the formation of carcinogenic metabolites. This study aids in understanding the metabolic pathways and potential risks associated with exposure to these chemicals in agricultural settings Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.

Structural Aspects and Properties of Salt and Inclusion Compounds

A study by Karmakar et al. (2007) investigated the structural properties of amide-containing isoquinoline derivatives, revealing insights into gel formation and crystallinity influenced by treatment with various acids. This research highlights the chemical versatility and potential applications of similar compounds in material science and pharmaceuticals Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides.

Synthesis and Antitumor Activity

Research into methoxy-indolo[2,1‐a]isoquinolines by Ambros et al. (1988) explored the synthesis and cytostatic activity of these compounds against various tumor cells, indicating potential pathways for developing novel anticancer agents Synthesis and Antitumor Activity of Methoxy‐indolo[2,1‐a]isoquinolines.

In Vitro Metabolism of Alachlor

Coleman et al. (1999) focused on the in vitro metabolism of alachlor, a chloroacetanilide herbicide, by human liver microsomes and cytochrome P450 isoforms, providing valuable insights into the metabolic fate of similar compounds in human bodies In vitro metabolism of alachlor by human liver microsomes and human cytochrome P450 isoforms.

N-Acetyldopamine Derivatives from Periostracum Cicadae

Yang et al. (2015) identified new N-acetyldopamine derivatives from Periostracum Cicadae, used in traditional Chinese medicine. This work contributes to the pharmacological understanding of natural products and their potential therapeutic applications N-Acetyldopamine derivatives from Periostracum Cicadae.

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-11-8-14-15(9-12(11)2)22-19(24)16(20-14)10-18(23)21-13-6-4-5-7-17(13)25-3/h4-9,16,20H,10H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPHXJCMPMGZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide

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